N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .
Molecular Structure Analysis
Pyrimidine belongs to an electron rich nitrogen containing heterocycle . These six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives can be quite diverse, depending on the specific substitutions on the pyrimidine ring .
Scientific Research Applications
Cancer Research: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively . The compound’s structural scaffold is conducive to binding with CDK2, potentially halting the proliferation of cancer cells.
Anti-inflammatory Applications
Pyrimidine derivatives, including compounds similar to N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, have shown significant anti-inflammatory activities . They can inhibit the expression and activities of key inflammatory mediators, which could make them valuable in the treatment of chronic inflammatory diseases.
Synthesis of Novel Derivatives
The pyrido[1,2-a]pyrimidine scaffold is versatile for chemical modifications, allowing for the synthesis of novel derivatives with potential pharmacological activities . These derivatives could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Eco-Friendly Catalysis
Research has explored eco-friendly catalytic methods to synthesize pyrimidine derivatives, including those related to N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide . Such methods aim to reduce the environmental impact of pharmaceutical production.
Antioxidant Properties
Pyrimidines are known to exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress . This compound could be explored for its potential to mitigate oxidative damage in biological systems.
Antibacterial and Antiviral Potential
The pyrimidine core structure is associated with a range of pharmacological effects, including antibacterial and antiviral activities . This compound could be part of research efforts to develop new treatments for infectious diseases.
Antifungal and Antituberculosis Effects
Similar pyrimidine compounds have been reported to have antifungal and antituberculosis effects . This suggests potential applications in combating fungal infections and tuberculosis.
Future Directions
properties
IUPAC Name |
N-(3-ethoxypropyl)-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-2-21-9-5-7-15-12(18)11-13(19)16-10-6-3-4-8-17(10)14(11)20/h3-4,6,8,19H,2,5,7,9H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCWXNITXBJQOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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